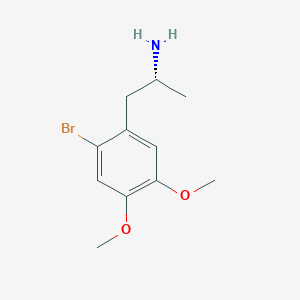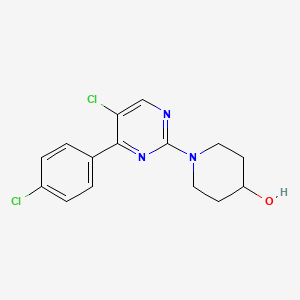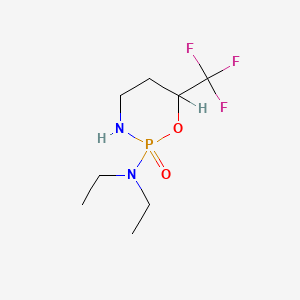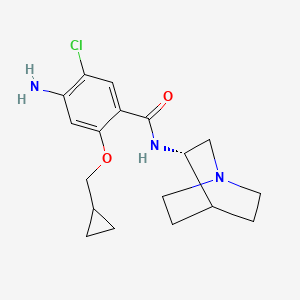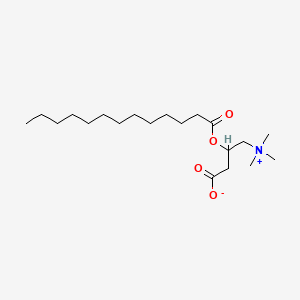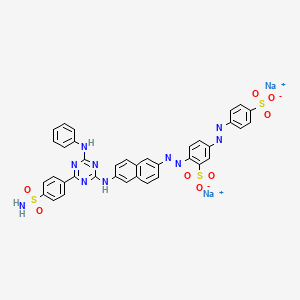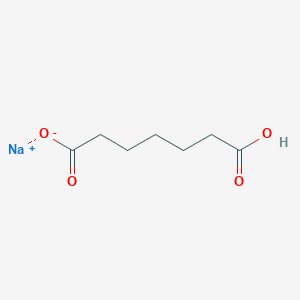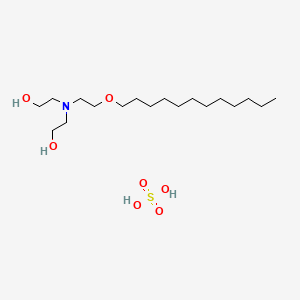
Triethanolamine lauryl ether sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine lauryl ether sulfate is a widely recognized anionic surfactant. It is known for its ability to produce stable foams, excellent cleaning capabilities, and efficient emulsification. This compound is mild and environmentally friendly, making it a preferred ingredient in various industries, particularly in cleaning and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine lauryl ether sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with triethanolamine . The reaction conditions typically involve controlled temperatures and the use of a continuous reactor system, such as a falling film reactor, to ensure efficient production.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethylene oxide and aqueous ammonia to produce triethanolamine, which is then reacted with lauryl sulfate . The process is optimized to control the stoichiometry of the reactants, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethanolamine lauryl ether sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonates.
Reduction: This reaction can reduce the sulfate group to a hydroxyl group.
Substitution: This reaction can involve the replacement of the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include sulfonates, hydroxyl derivatives, and substituted ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethanolamine lauryl ether sulfate has a wide range of scientific research applications:
Mechanism of Action
Triethanolamine lauryl ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to emulsify oils and solubilize hydrophobic compounds. The triethanolamine component neutralizes the electrical charge of the molecule, enhancing its water solubility and hydrophilic character . The lauryl ether sulfate component provides the hydrophobic tail that interacts with oils and dirt, allowing for their removal from surfaces.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleaning properties.
Ammonium lauryl sulfate: Similar in function but with different solubility and stability characteristics.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance performance.
Uniqueness
Triethanolamine lauryl ether sulfate is unique due to its combination of mildness, environmental friendliness, and excellent foaming and cleaning capabilities. Its near-neutral pH and non-irritating properties make it suitable for use in products designed for sensitive skin, such as children’s shampoos and detergents .
Properties
CAS No. |
27028-82-6 |
|---|---|
Molecular Formula |
C18H41NO7S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4) |
InChI Key |
ALOVPZWOOLXQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


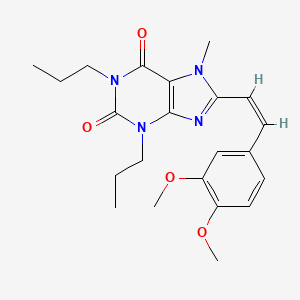
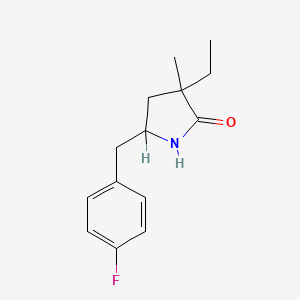
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
